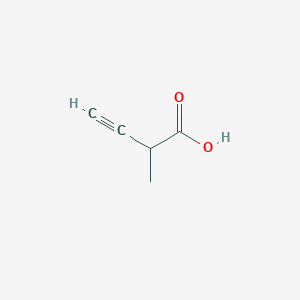

2-Methylbut-3-ynoic acid

Description

Overview and Significance of Propargyl Carboxylic Acids

Propargyl carboxylic acids are organic compounds that contain a carboxylic acid group attached to a propargyl group (-CH₂C≡CH). goong.com This combination of functional groups imparts a unique reactivity profile, making them valuable intermediates in the synthesis of a wide array of more complex molecules. goong.com The alkyne moiety can participate in various reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions, while the carboxylic acid group provides a handle for further functionalization or can influence the stereochemical outcome of reactions. goong.commdpi.com

The significance of propargyl carboxylic acids extends to their role in constructing heterocyclic compounds and as precursors to biologically active molecules. uniovi.es Their utility is further enhanced by the development of catalytic systems that enable their selective transformation into a variety of products, such as enol esters and lactones. mdpi.comuniovi.es The ability to perform these transformations in an atom-economical and environmentally friendly manner is a key focus of modern synthetic chemistry. mdpi.com

Historical Context and Evolution of Research on 2-Methylbut-3-ynoic Acid and its Analogs

Research into alkyne-containing carboxylic acids has a long history, with early work focusing on the synthesis and basic reactivity of simple acetylenic acids like propiolic acid (prop-2-ynoic acid). wikipedia.org The development of methods for synthesizing more complex propargyl carboxylic acids and their derivatives has evolved significantly over time. A notable example includes the synthesis of chrysanthemic acid analogues, where 2-methylbut-3-yn-2-ol served as a key starting material. gla.ac.uk

The exploration of the reactivity of propargyl carboxylic acids has been driven by the advent of new catalytic methods. For instance, the Sonogashira cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction, has been adapted for use with carboxylic acid derivatives, expanding the synthetic utility of this class of compounds. nih.gov Furthermore, research into the stereoselective synthesis of substituted 2-methylbut-2-enoic acid derivatives has provided insights into controlling the geometry of the resulting products. rsc.orgrsc.org The synthesis of related structures, such as 2-methylbut-3-enoic acid, has also been a subject of investigation, contributing to the broader understanding of substituted butenoic and butynoic acid chemistry. nih.govbeilstein-journals.org

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and its analogs is characterized by a focus on developing novel synthetic methodologies and exploring their applications in various fields. A significant area of interest is the catalytic kinetic resolution of α-quaternary carboxylic acids bearing both allyl and propargyl groups, which presents a challenge due to the similar steric and electronic properties of these functional groups. researchgate.net

Recent advancements include the development of metal-catalyzed additions of carboxylic acids to alkynes, which provide efficient routes to functionalized olefins. mdpi.com Gold and ruthenium-based catalysts have shown particular promise in this area, enabling both intermolecular and intramolecular reactions. mdpi.comuniovi.es Additionally, electrochemical methods are being explored for the conversion of terminal alkynes to their corresponding carboxylic acids, offering a sustainable alternative to traditional oxidation methods. researchgate.net

Future research is expected to focus on several key areas:

Asymmetric Catalysis: The development of highly enantioselective methods for the synthesis and transformation of chiral propargyl carboxylic acids remains a significant goal. researchgate.netresearchgate.net

Sustainable Synthesis: There is a growing emphasis on using environmentally benign reagents and conditions, such as water as a solvent and visible-light photoredox catalysis. mdpi.comorganic-chemistry.org

Flow Chemistry: The application of flow chemistry techniques for the synthesis of propargylic and allenic acids offers advantages in terms of safety, scalability, and reaction control. rsc.org

Applications in Materials Science and Medicinal Chemistry: The unique properties of propargyl carboxylic acids and their derivatives make them attractive candidates for the development of new polymers and biologically active compounds. acs.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| InChI | InChI=1S/C5H6O2/c1-3-4(2)5(6)7/h1,4H,2H3,(H,6,7) |

| InChIKey | XYSJPUFCXCNEJO-UHFFFAOYSA-N |

| SMILES | CC(C#C)C(=O)O |

| CAS Number | 98021-58-0 |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C5H6O2 |

|---|---|

Molecular Weight |

98.10 g/mol |

IUPAC Name |

2-methylbut-3-ynoic acid |

InChI |

InChI=1S/C5H6O2/c1-3-4(2)5(6)7/h1,4H,2H3,(H,6,7) |

InChI Key |

XYSJPUFCXCNEJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylbut 3 Ynoic Acid and Its Stereoisomers

Conventional Synthetic Routes to Alkynoic Acids

Traditional methods for the synthesis of alkynoic acids often involve the introduction of a carboxyl group to an acetylenic precursor. These routes are generally robust and applicable to a range of substrates.

Carbonation of Methylacetylides

A fundamental approach to the synthesis of alkynoic acids is the carbonation of metal acetylides. This method involves the deprotonation of a terminal alkyne using a strong base to form a highly nucleophilic acetylide anion, which is then reacted with carbon dioxide to yield the corresponding carboxylate.

The general reaction scheme involves the treatment of a terminal alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium amide, to generate the acetylide. This is followed by the introduction of solid carbon dioxide (dry ice) or bubbling carbon dioxide gas through the reaction mixture. Subsequent acidic workup protonates the carboxylate to afford the alkynoic acid.

For the synthesis of 2-methylbut-3-ynoic acid, the starting material would be 3-methyl-1-butyne (B31179). The reaction proceeds as follows:

Deprotonation: 3-methyl-1-butyne is treated with a strong base (e.g., n-BuLi in THF) to form the lithium methylacetylide.

Carbonation: The resulting acetylide is then reacted with an excess of carbon dioxide.

Protonation: Acidic workup (e.g., with HCl) yields this compound.

| Starting Material | Reagents | Product | Yield (%) |

| 1-Alkyne | 1. n-BuLi, THF; 2. CO2; 3. H+ | 2-Alkynoic acid | Varies |

| 3-Methyl-1-butyne | 1. n-BuLi, THF; 2. CO2; 3. H+ | This compound | Not reported |

Favorskii Reaction and Related Condensations in Alkynyl Alcohol Precursors

The Favorskii reaction, in its original context, involves the reaction of an alkyne with a carbonyl compound in the presence of a base to form a propargyl alcohol. mdpi.com While not a direct route to carboxylic acids, the resulting alkynyl alcohols can be further oxidized to the corresponding acids.

A related and more direct approach involves the Favorskii rearrangement of α-halo ketones, which leads to carboxylic acid derivatives. almacgroup.com This rearrangement proceeds through a cyclopropanone (B1606653) intermediate that is opened by a nucleophile. almacgroup.com For the synthesis of a branched alkynoic acid like this compound, a suitable α-halo ketone precursor would be required. However, the construction of such a precursor with the desired substitution pattern can be complex.

A more relevant "Favorskii-type" approach for alkynoic acids involves the synthesis of a propargyl alcohol, followed by oxidation. For instance, the reaction of propyne (B1212725) with a suitable ketone, followed by oxidation of the resulting tertiary alcohol, could theoretically yield a branched alkynoic acid. However, controlling the regioselectivity of the initial addition and the subsequent oxidation can be challenging.

Advanced and Stereoselective Synthesis of this compound Derivatives

The presence of a stereocenter at the α-position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms. These advanced strategies often employ chiral catalysts or enzymes.

Asymmetric Catalysis in Chiral Amino Acid Synthesis

The principles of asymmetric catalysis developed for the synthesis of chiral α-amino acids can be adapted for the synthesis of other α-chiral carboxylic acids. These methods often involve the enantioselective functionalization of an enolate or an enolate equivalent.

One potential strategy involves the asymmetric alkylation of a prochiral enolate derived from a suitable carboxylic acid precursor. The use of a chiral auxiliary attached to the carboxylic acid can direct the approach of the electrophile (in this case, a propargyl group or equivalent) to one face of the enolate, leading to the preferential formation of one enantiomer.

Alternatively, transition metal-catalyzed asymmetric allylic alkylation (AAA) reactions, followed by oxidative cleavage of the double bond, can provide access to chiral α-methyl carboxylic acids. acs.org While this is a multi-step process, it offers high levels of enantioselectivity.

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) |

| Chiral Phosphine-Metal Complex | Prochiral enolate | α-Chiral carboxylic acid derivative | High |

| Chiral Lewis Acid | Silyl ketene (B1206846) acetal | α-Chiral ester | High |

This table provides a general overview of asymmetric catalytic approaches that could be adapted for the synthesis of chiral this compound derivatives.

Enzymatic and Biocatalytic Approaches for Enantioselective Production

Enzymes, particularly lipases and esterases, are powerful tools for the kinetic resolution of racemic mixtures of chiral carboxylic acids and their esters. almacgroup.com In a kinetic resolution, one enantiomer of the racemic substrate is selectively transformed by the enzyme, allowing for the separation of the unreacted enantiomer and the product.

For the production of enantiomerically pure this compound, a racemic mixture of its ester could be subjected to enzymatic hydrolysis. A lipase (B570770) could selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. Subsequent separation of the acid and the unreacted ester would provide access to both enantiomers of this compound.

Dynamic kinetic resolution (DKR) is an even more powerful approach that can theoretically convert the entire racemic starting material into a single enantiomer of the product. rsc.orgresearchgate.net In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer of the substrate. rsc.orgresearchgate.net

| Enzyme Class | Reaction Type | Substrate | Products |

| Lipase/Esterase | Kinetic Resolution | Racemic 2-methylbut-3-ynoate ester | (R)-2-methylbut-3-ynoic acid + (S)-2-methylbut-3-ynoate ester (or vice versa) |

| Lipase + Racemization Catalyst | Dynamic Kinetic Resolution | Racemic 2-methylbut-3-ynoate ester | Enantiomerically pure this compound |

This table illustrates potential enzymatic strategies for the enantioselective production of this compound.

Stereoselective Additions and Control of Isomerization

Stereoselective conjugate addition reactions to α,β-unsaturated carboxylic acid derivatives can be a powerful method for creating new stereocenters. While this compound itself is not an α,β-unsaturated system, related precursors could be employed. For instance, the conjugate addition of a methyl group to a suitable acetylenic ester, mediated by a chiral catalyst, could establish the α-chiral center.

Control of isomerization is also a critical aspect, particularly in reactions involving the manipulation of the alkyne moiety. Under certain conditions, terminal alkynes can isomerize to internal alkynes, or allenes. The choice of reaction conditions, including the base, solvent, and temperature, is crucial to prevent unwanted side reactions and maintain the integrity of the desired product. For instance, strong bases can promote the migration of the triple bond, which would be detrimental to the synthesis of this compound. Therefore, careful selection of non-isomerizing conditions is paramount in all synthetic steps.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors aims to minimize the environmental footprint of the manufacturing process. mdpi.com This involves a holistic approach that considers all aspects of a chemical transformation, from the choice of starting materials and solvents to the energy consumed and waste generated. mdpi.com Key principles such as maximizing atom economy, using catalytic reagents over stoichiometric ones, and designing for energy efficiency are central to developing more sustainable synthetic routes. researchgate.net

A significant advancement in the green synthesis of compounds like this compound involves replacing traditional, often toxic and volatile, organic solvents with environmentally benign alternatives. acs.org The Sonogashira cross-coupling reaction, a fundamental method for forming the carbon-carbon bonds in alkyne-containing molecules, has traditionally been performed in solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and toluene. acs.org However, due to their reproductive toxicity and environmental concerns, there is a strong impetus to replace them. acs.org

Research has demonstrated the efficacy of greener solvents in these critical reactions. Aqueous systems, such as water/isopropanol mixtures, have been successfully used, offering reduced toxicity and improved sustainability. rsc.org Ethanol and water, in particular, are highlighted as green solvents that can be used under mild conditions for Sonogashira couplings. More novel solvents like N-Hydroxyethylpyrrolidone (HEP) have also been identified as effective green alternatives that can lead to complete conversions under mild conditions. acs.org

The move towards benign reagents is exemplified by the development of copper-free Sonogashira protocols. rsc.org Traditional systems require a copper(I) salt as a co-catalyst, which generates metallic waste that is difficult to remove and environmentally harmful. By eliminating the copper co-catalyst, these processes become cleaner and more aligned with green chemistry principles.

Interactive Table: Comparison of Solvents for Sonogashira Coupling Reactions

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Classification | Green Credentials |

| Toluene | 111 | 2.4 | Aprotic | Traditional, Volatile Organic Compound (VOC) |

| DMF | 153 | 36.7 | Aprotic | Traditional, High Reprotoxicity |

| Water | 100 | 80.4 | Protic | Green, Non-toxic, Renewable |

| Ethanol | 78 | 24.3 | Protic | Green, Renewable, Biodegradable |

| HEP | - | - | - | Green, Low Toxicity Alternative |

Data sourced from multiple studies on solvent effects in Sonogashira reactions. acs.orglucp.net

Catalysis is a cornerstone of green chemistry, offering a pathway to reactions with high atom economy by minimizing the formation of byproducts. researchgate.netwiley.com In the context of this compound synthesis, catalytic methods are employed to create the core molecular structure efficiently.

Palladium-catalyzed reactions, such as the aforementioned copper-free Sonogashira coupling, are central to this approach. researchgate.net These systems maximize the incorporation of reactant atoms into the final product, a key tenet of atom economy. researchgate.net The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers further green advantages. For instance, palladium nanoparticles immobilized on supports like DNA-modified multi-walled carbon nanotubes (Pd/DNA@MWCNTs) have been shown to be highly active and stable for coupling reactions in green solvents.

Interactive Table: Comparison of Catalytic Systems

| System Type | Catalyst Example | Key Advantages | Waste Reduction |

| Homogeneous | Pd(PPh₃)₂Cl₂ / CuI | High activity, well-understood mechanism | Generates metallic waste (Cu), difficult catalyst recovery |

| Homogeneous, Copper-Free | Pd₂(dba)₃ / AsPh₃ | Eliminates toxic copper waste | Avoids copper salts, but catalyst recovery remains an issue |

| Heterogeneous, Copper-Free | Pd/DNA@MWCNTs | Recyclable, stable, eliminates copper waste, works in green solvents | Minimal catalyst waste due to recovery and reuse |

| Heterogeneous (Precursor Hydrogenation) | Pd/γ-Al₂O₃ | Recyclable, high selectivity, suitable for continuous flow | Minimal catalyst waste, reduces byproducts through high selectivity |

Information compiled from studies on Sonogashira reactions and precursor synthesis. mdpi.com

To further enhance efficiency and reduce the environmental impact, modern synthetic strategies are shifting from traditional batch processing to one-pot and continuous flow methodologies. umontreal.caresearchgate.net

One-pot synthesis , also known as telescoping synthesis, involves conducting multiple consecutive reaction steps in a single reactor without isolating the intermediate products. researchgate.netyoutube.com This approach significantly reduces the amount of solvent needed for extractions and purifications, minimizes material loss during transfers, and saves time and energy. researchgate.net For example, a cost-efficient one-pot protocol for synthesizing related carboxamides involves generating an acyl chloride from a carboxylic acid and then reacting it with an amine in the same vessel, a principle applicable to derivatives of this compound. nih.gov

Industrial Scalability and Process Optimization for this compound Production

The industrial production of this compound requires synthetic routes that are not only green but also scalable, robust, and economically viable. Process optimization focuses on maximizing throughput and product quality while minimizing costs and environmental impact.

The transition from batch to continuous flow manufacturing is a key strategy for industrial scalability. umontreal.ca Continuous flow systems, as demonstrated in the synthesis of the precursor 2-methyl-3-butyn-2-ol, are more easily scaled up than batch reactors. mdpi.comresearchgate.net Increasing production capacity can often be achieved by running the system for longer periods or by "scaling out" (running multiple reactors in parallel) rather than designing larger, more complex batch reactors.

Process optimization involves the fine-tuning of reaction conditions to achieve the best possible outcome. For the continuous hydrogenation of 2-methyl-3-butyn-2-ol, studies have systematically investigated the effects of temperature, pressure, and catalyst pre-treatment on conversion and selectivity. mdpi.com It was found that lower pressures and temperatures are preferable for maximizing the yield of the desired semi-hydrogenated product. mdpi.com Such detailed kinetic and parametric studies are essential for defining the optimal operating conditions for large-scale industrial production, ensuring high efficiency and minimizing the formation of unwanted byproducts, thereby reducing the E-factor (kg of waste per kg of product). mdpi.com

Interactive Table: Optimization of Continuous Flow Hydrogenation of 2-methyl-3-butyn-2-ol

| Parameter | Condition | Effect on Conversion | Effect on Selectivity | Implication for Optimization |

| Temperature | Increasing from 10°C to 65°C | General increase | Decreases (favors over-hydrogenation) | Lower temperatures are preferred to maximize desired product. |

| Pressure | Increasing from 1 bar to 20 bar | General increase | Decreases (favors over-hydrogenation) | Lower pressures are preferred for higher selectivity. |

| Catalyst Pre-treatment | High-temp. reduction (600°C) | Higher activity | Improved selectivity (up to 97%) | High-temperature pre-treatment creates more effective catalytic sites. |

Data based on the continuous-flow synthesis of a key precursor. mdpi.com

Reaction Mechanisms and Chemical Transformations Involving 2 Methylbut 3 Ynoic Acid

Reactions of the Terminal Alkyne Moiety

The terminal alkyne group is characterized by its carbon-carbon triple bond and the weakly acidic terminal proton. This functionality serves as a handle for numerous transformations, including cycloadditions, electrophilic additions, and nucleophilic additions.

The terminal alkyne of 2-Methylbut-3-ynoic acid is an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The mechanism is initiated by the in situ formation of a copper(I) acetylide from this compound. This step increases the nucleophilicity of the alkyne. The catalytic cycle is generally understood to proceed through the following steps:

Formation of Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) catalyst, often generated from a Cu(II) salt and a reducing agent like sodium ascorbate, to form a copper(I) acetylide intermediate.

Coordination: An organic azide coordinates to the copper center of the acetylide intermediate.

Cycloaddition: The coordinated azide undergoes a cycloaddition reaction with the activated alkyne. This is the key ring-forming step.

Protonolysis: The resulting copper-triazolide intermediate is protonated, releasing the 1,2,3-triazole product and regenerating the copper(I) catalyst, which can then enter another cycle.

This reaction is highly regioselective, exclusively yielding the 1,4-isomer, in contrast to the uncatalyzed Huisgen thermal cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Copper(I)-Catalyzed (CuAAC) | Thermal Huisgen Cycloaddition |

| Catalyst | Copper(I) | None (Heat) |

| Temperature | Room Temperature | High (e.g., 100 °C) |

| Regioselectivity | Specific (1,4-disubstituted) | Mixture (1,4- and 1,5-disubstituted) |

| Reaction Rate | Very Fast | Slow |

| Functional Group Tolerance | High | Moderate |

The electron-rich pi systems of the alkyne triple bond are susceptible to attack by electrophiles. A classic example is hydrohalogenation, the addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond.

The mechanism proceeds in two main steps:

Protonation: The alkyne's pi bond acts as a nucleophile, attacking the proton of the hydrogen halide. This addition follows Markovnikov's rule, where the proton adds to the terminal carbon (the one with the most hydrogens), forming a more stable secondary vinyl cation intermediate. chemistrysteps.comjove.com

Nucleophilic Attack: The resulting halide anion (X⁻) then acts as a nucleophile, attacking the positively charged carbon of the vinyl cation to form a vinyl halide.

If a second equivalent of HX is present, the reaction can proceed further. The newly formed vinyl halide will undergo a second electrophilic addition, again following Markovnikov's rule, to yield a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.com

Alkynes can also act as electrophiles, particularly when conjugated with an electron-withdrawing group like the carboxylic acid in this compound. This renders the beta-carbon susceptible to nucleophilic attack in a process known as conjugate or Michael addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (a Michael donor) adds to the carbon-carbon triple bond, leading to the formation of a new carbon-nucleophile bond.

Alkynes can also participate as dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In this concerted, pericyclic reaction, the alkyne reacts with a conjugated diene to form a cyclohexadiene ring. The reaction involves the simultaneous formation of two new sigma bonds and the breaking of three pi bonds (two from the diene and one from the dienophile). khanacademy.org The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing carboxylic acid group.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that can be converted into a wide array of derivatives, primarily through reactions involving nucleophilic acyl substitution.

Esterification: this compound can be converted to its corresponding ester via the Fischer esterification mechanism. byjus.comlibretexts.org This is an acid-catalyzed equilibrium reaction with an alcohol. The mechanism involves several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. pearson.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester to give the final ester product. byjus.com

The reaction is reversible, and to drive it towards the product, water is typically removed, or an excess of the alcohol is used. libretexts.org

Amidation: The direct reaction of this compound with an amine is generally unfavorable as the basic amine deprotonates the acidic carboxylic acid to form a non-reactive carboxylate salt. Therefore, a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is often employed. libretexts.orgkhanacademy.org The mechanism for DCC-mediated amidation is as follows:

Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is a much better electrophile than the original carboxylic acid.

Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Rearrangement and Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the amide product and the dicyclohexylurea (DCU) byproduct. libretexts.org

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. wikipedia.orgbyjus.commasterorganicchemistry.com The reaction must be carried out in an anhydrous ether solvent, followed by an aqueous workup. The mechanism involves the transfer of hydride ions (H⁻) from the [AlH₄]⁻ complex to the carbonyl carbon. An aldehyde is formed as an intermediate but is immediately reduced further to the primary alcohol. libretexts.org Notably, LiAlH₄ is a strong enough reducing agent that it can also reduce the alkyne if the alcohol group is nearby, although simple, isolated alkynes are generally unreactive towards it. wikipedia.org

Table 2: Selectivity of Common Reducing Agents

| Reducing Agent | Aldehydes / Ketones | Esters | Carboxylic Acids | Amides | Alkynes |

| Sodium Borohydride (NaBH₄) | Yes | No | No | No | No |

| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | Yes | Yes | Generally No* |

*Alkynes may be reduced if an alcohol is present in a neighboring position.

Oxidation: While the carboxylic acid group is already in a high oxidation state, the terminal alkyne moiety can undergo oxidative cleavage. Strong oxidizing agents like ozone (O₃) or hot, acidic potassium permanganate (B83412) (KMnO₄) can break both the sigma and pi bonds of the triple bond. masterorganicchemistry.comopenstax.org Ozonolysis of a terminal alkyne, such as that in this compound, followed by a suitable workup, cleaves the triple bond entirely. chemistrysteps.comwikipedia.org This process results in the formation of a carboxylic acid from the internal alkyne carbon and carbon dioxide (CO₂) from the terminal alkyne carbon. openstax.orgquora.com Therefore, oxidation of this compound under these conditions would yield 2-methylpropanoic acid and CO₂.

Rearrangement Processes of this compound and Analogs

Acid catalysis plays a significant role in the rearrangement of unsaturated carboxylic acids, including analogs of this compound. For α,β-unsaturated carboxylic acids, such as cinnamic acid, the presence of an acid catalyst facilitates decarboxylation through a mechanism involving protonation of the double bond. stackexchange.com This protonation leads to the formation of a carbocation intermediate, which is stabilized by substitutions at the β-carbon position. stackexchange.com Subsequent elimination of carbon dioxide yields the final product.

While this compound is a β,γ-alkynoic acid, analogous acid-catalyzed rearrangements can be postulated. Protonation of the alkyne or the carbonyl oxygen can initiate transformations. For instance, protonation of the triple bond could lead to a vinyl cation, which could then undergo rearrangement or hydration. Alternatively, protonation of the carbonyl oxygen could activate the carboxyl group towards cyclization or other intramolecular reactions. In some cases, acid-catalyzed reactions can lead to the formation of lactones or other cyclic structures. For example, metal-catalyzed reactions of alkynoic acids in the presence of a Brønsted acid can proceed through cycloisomerization to generate alkylidene lactone intermediates. mdpi.com

The isomerization of unsaturated carboxylic acids involves the migration of the double or triple bond or a change in stereochemistry (e.g., cis-trans isomerization). Thermal energy can induce the isomerization of α,β-unsaturated acids to their β,γ-isomers. stackexchange.com This rearrangement is significant because the β,γ-isomer can then undergo decarboxylation through a cyclic, six-membered transition state, similar to the mechanism for β-keto acids. stackexchange.com

For polyunsaturated fatty acids, isomerization can occur non-enzymatically, catalyzed by substances like iron, which interacts with the double bond. nih.gov This process involves a transformation of the double bond from an sp² to an sp³ hybridized state, allowing for rotation, followed by the reconstitution of the double bond in a different configuration (e.g., cis to trans). nih.gov During such isomerization reactions, it has been observed that there is no loss of atoms from the fatty acid chain, for instance, deuterated oleic acid retains its deuterium (B1214612) atoms after isomerization. nih.gov The tendency for these isomerization reactions increases with temperature. rsc.org

In the context of this compound, isomerization could involve the migration of the triple bond to form 2-methylbuta-2,3-dienoic acid (an allene) or 2-methylbut-2-ynoic acid. Such processes could be catalyzed by acids, bases, or metals under specific reaction conditions.

Unimolecular Decomposition Pathways and Kinetics of Carboxylic Acids

The thermal decomposition of carboxylic acids proceeds primarily through two main unimolecular pathways: decarboxylation (elimination of CO₂) and dehydration (elimination of H₂O). acs.orgelsevierpure.com For many saturated carboxylic acids, such as acetic acid, the activation barriers for these two pathways are comparable. acs.org However, the presence and position of unsaturation in the molecule can significantly influence the branching ratio between these decomposition channels. acs.orgfigshare.com

Decarboxylation: This pathway involves the cleavage of a C-C bond to release carbon dioxide. For acetic acid, the products are methane (B114726) and CO₂. elsevierpure.com The activation energy for the decarboxylation of acetic acid has been reported to be in the range of 67.45 kcal/mol to 72.83 kcal/mol. openchemicalengineeringjournal.com

Dehydration: This pathway leads to the formation of water and a ketene (B1206846). For acetic acid, the products are ketene (CH₂CO) and H₂O. elsevierpure.com The activation energy for this process is similar to decarboxylation, in the range of 64.84 kcal/mol to 70.46 kcal/mol. openchemicalengineeringjournal.com

Quantum mechanical modeling has been employed to compare these pathways for a range of C2-C4 saturated and unsaturated acids. acs.org Bimolecular reactions, involving acid-acid or acid-water interactions, can lower the activation energy barriers for decomposition by 20-45% by opening up the strained four-centered unimolecular transition state to more favorable six- or eight-centered geometries. figshare.comnih.gov

The table below summarizes kinetic data for the decomposition of acetic acid, a representative carboxylic acid.

| Decomposition Pathway | Products | Activation Energy (kcal/mol) | Reaction Order | Temperature Range (K) |

| Decarboxylation | CH₄ + CO₂ | 67.5 - 72.8 | First | 530 - 1950 |

| Dehydration | CH₂CO + H₂O | 64.8 - 70.5 | Second (<600 K), First (>600 K) | 530 - 1950 |

| This data is compiled from theoretical and experimental studies on acetic acid. openchemicalengineeringjournal.com |

For this compound, the presence of the alkyne functionality introduces additional potential decomposition pathways, including rearrangements and cyclizations, alongside the expected decarboxylation and dehydration routes.

Catalytic Systems and Their Mechanisms in Reactions of this compound

The terminal alkyne group in this compound makes it an excellent substrate for transition metal-catalyzed coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orglibretexts.org The reaction is a cornerstone method for preparing substituted alkynes. nih.gov

The conventional Sonogashira reaction employs a dual catalytic system:

A Palladium(0) complex: This is the primary catalyst.

A Copper(I) salt (e.g., CuI): This acts as a co-catalyst.

The catalytic cycle is generally understood to involve two interconnected cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) species occurs, followed by transmetalation from the copper acetylide and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate, which is more reactive for the transmetalation step. gold-chemistry.orglibretexts.org

Recent advancements have focused on developing copper-free Sonogashira protocols to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgnih.gov These systems often require different ligands and bases. For example, a system of Pd(OAc)₂ with a phosphine (B1218219) ligand like P(p-tol)₃ and DBU as a base has been effective for coupling aryl bromides with 2-methyl-3-butyn-2-ol, a close structural analog of this compound. nih.gov Furthermore, innovative decarbonylative Sonogashira couplings have been developed, which use carboxylic acids directly as coupling partners by activating the carboxylic acid to form a mixed anhydride, which then undergoes oxidative addition and decarbonylation. rsc.orgnih.gov

| Catalyst System | Reactants | Key Features |

| Pd(0) / Cu(I) | Terminal Alkyne + Aryl/Vinyl Halide | Traditional, highly efficient, proceeds at room temperature. libretexts.org |

| Pd(OAc)₂ / P(p-tol)₃ | 2-methyl-3-butyn-2-ol + Aryl Bromide | Copper-free, avoids homocoupling side products. nih.gov |

| Pd(OAc)₂ / Xantphos | Carboxylic Acid + Alkyne | Decarbonylative coupling, uses carboxylic acids as electrophiles. nih.gov |

| Nickel Catalysts | Alkyl Halide + Acetylene (B1199291) | Allows coupling of non-activated alkyl halides. wikipedia.org |

Both acids and bases can serve as catalysts in various transformations of this compound, targeting either the carboxylic acid or the alkyne functional group.

Base Catalysis: A base is essential in the Sonogashira coupling reaction to deprotonate the terminal alkyne, making it a more effective nucleophile. libretexts.org The resulting acetylide anion readily reacts with the copper(I) co-catalyst or directly participates in the palladium catalytic cycle. gold-chemistry.orglibretexts.org Common bases used include amines such as triethylamine (B128534) or DBU. libretexts.orgnih.gov

Acid Catalysis: As discussed in section 3.3.1, Brønsted acids can catalyze rearrangement and cycloisomerization reactions. stackexchange.commdpi.com For instance, the conversion of alkynoic acids can be initiated by metal catalysts in the presence of a Brønsted acid co-catalyst, leading to the formation of heterocyclic compounds through cascade reactions. mdpi.com Lewis acids, which are electron-pair acceptors, can also play a role. The electronegativity of a metal cation in a metal oxide catalyst, a Lewis acid site, can influence the activation of reactant molecules and the rates of various reaction pathways. researchgate.net The interaction between the lone pair electrons of the carbonyl oxygen and a Lewis acid can activate the carboxyl group for nucleophilic attack or other transformations. The combination of transition metal catalysis with Lewis base catalysis has also emerged as a powerful strategy in enantioselective synthesis. researchgate.net

Radical Mechanisms in Oxidative Processes

The oxidative fate of this compound under radical conditions is dictated by the interplay of several mechanistic steps, primarily involving hydroxyl (•OH) and peroxyl (ROO•) radicals.

Plausible Reaction Pathways

The reaction of a hydroxyl radical with this compound can proceed via two main channels:

Addition to the Triple Bond: The electrophilic •OH radical can add to the electron-rich triple bond. Theoretical studies on similar small alkynes suggest that this addition is a significant reaction pathway. The addition can occur at either of the sp-hybridized carbons, leading to the formation of vinyl radical intermediates. Subsequent reaction with molecular oxygen would then form a vinyl peroxyl radical.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the C-H bonds of the molecule. The most likely candidates are the acetylenic hydrogen and the hydrogen at the chiral center (C2). Abstraction of the acetylenic hydrogen would yield a σ-radical, while abstraction from the C2 position would generate a tertiary radical.

Peroxyl radicals (ROO•), formed either from the initial substrate or from other organic molecules in the system, can also participate in the oxidative degradation. While the addition of peroxyl radicals to triple bonds is generally slower than that of hydroxyl radicals, it can still be a relevant pathway, especially at higher concentrations of organic peroxy species.

Formation of Oxidized Products

The radical intermediates formed in the initial steps can undergo a variety of subsequent reactions leading to a range of oxidized products. For instance, vinyl radical intermediates can react with oxygen to form peroxyl radicals, which can then undergo intramolecular cyclization or react with other molecules to form hydroperoxides. These hydroperoxides can then decompose to form carbonyl compounds such as aldehydes, ketones, and carboxylic acids.

Interactive Data Table of Potential Radical Reactions

The following table summarizes the plausible elementary reactions involved in the radical-initiated oxidation of this compound, based on general principles of radical chemistry.

| Reaction Type | Reactants | Products |

| Initiation | Peroxide (ROOR) + heat/light | 2 RO• |

| Propagation | This compound + •OH | Vinyl radical adduct |

| This compound + •OH | Carbon-centered radical + H₂O | |

| Carbon-centered radical + O₂ | Peroxyl radical | |

| Peroxyl radical + this compound | Hydroperoxide + Carbon-centered radical | |

| Termination | 2 R• | R-R |

| R• + ROO• | ROOR | |

| 2 ROO• | Non-radical products + O₂ |

Synthesis and Chemical Utility of 2 Methylbut 3 Ynoic Acid Derivatives

Chiral Amino Acid Derivatives of 2-Methylbut-3-ynoic Acid

The introduction of an amino group to the this compound structure, particularly in a stereocontrolled manner, yields chiral α-amino acids. These compounds are of interest as building blocks in medicinal chemistry and materials science.

Synthetic Routes to (2S)-2-Amino-2-methylbut-3-ynoic Acid

The synthesis of α-alkynyl-α-amino acids such as (2S)-2-amino-2-methylbut-3-ynoic acid is a complex challenge that often requires multi-step procedures. While specific documented syntheses for this exact molecule are not prevalent in readily available literature, general methodologies for the asymmetric synthesis of related structures can be applied.

Common strategies often involve:

Strecker Synthesis: A classic method involving the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis. For α-alkynyl amino acids, this would require a suitable alkynyl ketone precursor. Asymmetric variations of this reaction employ chiral ammonia equivalents or catalysts to induce stereoselectivity.

From Chiral Auxiliaries: A substrate-controlled approach where a chiral auxiliary is attached to a glycine (B1666218) or alanine (B10760859) enolate equivalent. This chiral template then directs the subsequent electrophilic alkynylation, after which the auxiliary is cleaved to yield the enantiomerically enriched amino acid.

Asymmetric Catalysis: The use of chiral transition metal catalysts (e.g., based on copper, palladium, or nickel) to catalyze the addition of an alkyne to an imine or a related electrophile. The chiral ligand on the metal center controls the stereochemical outcome of the reaction.

Stereochemical Control and Enantiomeric Purity

Achieving high stereochemical control is paramount in the synthesis of chiral amino acids. The spatial arrangement of atoms at the α-carbon dictates the molecule's biological activity. In the context of synthesizing (2S)-2-amino-2-methylbut-3-ynoic acid, the goal is to favor the formation of the (S)-enantiomer over the (R)-enantiomer.

The stereochemical outcome is influenced by the chosen synthetic route. For instance, in catalyst-controlled reactions, the chirality of the ligand is designed to create a sterically hindered environment that allows the reactants to approach from only one direction, leading to the desired stereoisomer. Similarly, with chiral auxiliaries, the bulky auxiliary blocks one face of the molecule, forcing the incoming chemical group to attack from the opposite, less hindered face.

The enantiomeric purity of the final product is typically assessed using techniques such as:

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomers are separated on a chiral stationary phase, allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents that interact differently with each enantiomer, causing distinct signals in the NMR spectrum.

High enantiomeric excess (ee), often above 95%, is typically the goal for these synthetic procedures.

Alkynyl Alcohol Precursors and Related Structures

Alkynyl alcohols are versatile and crucial starting materials in organic synthesis, serving as precursors to a wide range of more complex molecules, including this compound.

Synthesis of 2-Methylbut-3-yn-2-ol from Simple Precursors

The tertiary alcohol 2-methylbut-3-yn-2-ol is a key industrial chemical and a common precursor. wikipedia.org It is most commonly synthesized on a large scale through the base-catalyzed condensation of acetylene (B1199291) and acetone. wikipedia.org This process is a variation of the Favorskii reaction. wikipedia.org

The reaction involves the ethynylation of acetone, where a strong base (such as potassium hydroxide (B78521) or sodium amide) deprotonates acetylene to form a highly nucleophilic acetylide anion. google.com This anion then attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, 2-methylbut-3-yn-2-ol. google.comnbinno.com

| Reactants | Catalyst/Base | Product | Reaction Type |

| Acetone, Acetylene | Potassium Hydroxide (KOH) | 2-Methylbut-3-yn-2-ol | Favorskii Reaction |

| Acetone, Acetylene | Lewis Acids | 2-Methylbut-3-yn-2-ol | Condensation |

Conversion Pathways to this compound

The conversion of the tertiary alcohol 2-methylbut-3-yn-2-ol to this compound is not a direct, single-step oxidation because it requires the cleavage of a carbon-carbon bond. A plausible, though not commonly cited, pathway would involve a multi-step sequence. One hypothetical route could be an oxidative degradation process, such as ozonolysis, to cleave the molecule, followed by further functional group manipulations to arrive at the desired carboxylic acid. More practical syntheses of this compound would likely commence from different starting materials that already possess the required carbon skeleton, rather than from the tertiary alcohol precursor.

Comparative Studies of Isomeric and Analogous Unsaturated Carboxylic Acids

This compound is one of several C5 unsaturated carboxylic acids. Its isomers, which share the same molecular formula (C₅H₆O₂) but differ in the arrangement of atoms, exhibit distinct chemical and physical properties due to variations in the position and nature of the carbon-carbon unsaturation. The presence of a terminal alkyne in this compound provides a point of reactivity distinct from its isomeric alkenoic acid counterparts. For example, it can undergo reactions specific to alkynes, such as deprotonation of the terminal C-H bond, Sonogashira coupling, and hydration to form a ketone.

In contrast, isomers with carbon-carbon double bonds, such as angelic acid and tiglic acid (which are geometric isomers), undergo electrophilic addition reactions typical of alkenes. The conjugation of the double bond with the carboxylic acid group in these isomers also influences their acidity and spectroscopic properties.

Below is a comparative table of this compound and some of its structural isomers.

| Compound Name | Structure | Type of Unsaturation | Key Features |

| This compound | CH≡C-CH(CH₃)-COOH | Terminal Alkyne | Acidic acetylenic proton; undergoes alkyne-specific reactions. |

| Tiglic Acid (trans-2-Methylbut-2-enoic acid) | CH₃-CH=C(CH₃)-COOH | Internal Alkene (E-isomer) | Conjugated system; geometric isomer of Angelic Acid. |

| Angelic Acid (cis-2-Methylbut-2-enoic acid) | CH₃-CH=C(CH₃)-COOH | Internal Alkene (Z-isomer) | Conjugated system; less stable geometric isomer of Tiglic Acid. |

| 3-Methylbut-2-enoic acid (Senecioic acid) | (CH₃)₂C=CH-COOH | Internal Alkene | Conjugated system; branched methyl groups on the double bond. |

This structural diversity leads to a wide range of chemical reactivities and potential applications for each isomer.

2-Methylbut-3-enoic Acid: Synthesis and Reactivity Profiles

2-Methylbut-3-enoic acid is a branched-chain unsaturated carboxylic acid with significant applications in specialized organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring both a carboxylic acid functional group and a terminal double bond, provides multiple sites for chemical modification.

Synthesis:

A notable method for the synthesis of 2-methylbut-3-enoic acid esters involves a Grignard reaction. This process utilizes a 3-halogenated butene, which reacts with magnesium in an ether solvent, typically in the presence of elemental iodine as an initiator, to form a 3-halogenated-butene Grignard reagent. This organometallic intermediate is then reacted with a carbonic ester, such as diethyl carbonate or diphenyl carbonate, through a substitution reaction to yield the desired 2-methyl-3-butenoic acid ester sigmaaldrich.com. This method is advantageous as it avoids the use of highly toxic reagents like hydrocyanic acid, offering a more environmentally friendly synthetic route with improved product yields and simplified post-reaction workup sigmaaldrich.com.

Reactivity Profile:

The reactivity of 2-methylbut-3-enoic acid is largely dictated by its two primary functional groups: the carboxylic acid and the vinyl group. The presence of a chiral center at the C2 position in enantiomerically pure forms, such as (R)-2-Methylbut-3-enoic acid, is particularly significant in asymmetric synthesis.

The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The double bond, being terminal, is susceptible to a variety of addition reactions.

A critical application that highlights its reactivity profile is its use as a key intermediate in the synthesis of novel pharmaceuticals. For instance, (R)-2-Methylbut-3-enoic acid is an essential building block for the synthesis of Milvexian, a Factor XIa inhibitor chemimpex.com. The specific 'R' configuration at the chiral center is crucial for ensuring the stereospecificity of the final drug molecule, which is vital for its therapeutic efficacy and minimizing off-target effects chemimpex.com. The molecule's distinct chiral center and reactive enoic acid functional group provide the necessary framework for complex organic syntheses, underscoring its value in medicinal chemistry chemimpex.com.

Interactive Data Table: Synthesis of 2-Methylbut-3-enoic Acid Ester

| Step | Reactants | Reagents | Solvent | Product of Step |

| 1 | 3-halogenated butene | Magnesium, Elemental Iodine | Ether | 3-halogenated-butene Grignard reagent |

| 2 | 3-halogenated-butene Grignard reagent | Carbonic ester (e.g., diethyl carbonate) | Ether | 2-methyl-3-butenoic acid ester |

3-Methylbut-2-enoic Acid: Reaction Mechanisms and Catalytic Systems

3-Methylbut-2-enoic acid, also known as senecioic acid or β,β-dimethylacrylic acid, is an α,β-unsaturated carboxylic acid. This structural motif, with a double bond conjugated to the carbonyl group, confers unique reactivity to the molecule, making it a valuable precursor in organic synthesis.

Reaction Mechanisms:

The conjugated system in 3-methylbut-2-enoic acid allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The reaction pathway is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while soft nucleophiles, like cuprates, favor 1,4-addition.

The double bond can undergo electrophilic addition reactions. For example, the addition of hydrogen halides proceeds via a carbocation intermediate, with the initial protonation occurring at the oxygen of the carbonyl group or the double bond, influenced by the reaction conditions.

Catalytic Systems:

Catalysis plays a crucial role in both the synthesis and subsequent reactions of 3-methylbut-2-enoic acid.

Synthesis: A common industrial synthesis involves the oxidation of 3-methyl-2-butenal. This aldehyde can be obtained through a catalytic rearrangement of 2-methyl-3-butyn-2-ol. The catalyst system for the rearrangement can be a complex mixture, for instance, involving acetylacetone (B45752) titania, copper bromide, and benzoic acid. The subsequent oxidation of the aldehyde to the carboxylic acid is often achieved using air or oxygen as the oxidant in the presence of a catalyst. Suitable catalysts for this oxidation step include oxides or salts of various transition metals such as copper, chromium, silver, manganese, cobalt, or iron. This method is advantageous due to its use of inexpensive and safe oxidizing agents.

Reactions:

Catalytic Hydrogenation: The double bond of 3-methylbut-2-enoic acid can be selectively reduced to yield 3-methylbutanoic acid. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas.

Oxidation: The double bond can be cleaved under strong oxidizing conditions. It can also be dihydroxylated using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412).

Interactive Data Table: Catalytic Systems in 3-Methylbut-2-enoic Acid Synthesis

| Reaction Stage | Starting Material | Catalyst System | Oxidant | Product |

| Rearrangement | 2-methyl-3-butyn-2-ol | Acetylacetone titania-copper bromide-benzoic acid complex | N/A | 3-methyl-2-butenal |

| Oxidation | 3-methyl-2-butenal | Oxides or salts of Cu, Cr, Ag, Mn, Co, or Fe | Air or Oxygen | 3-methylbut-2-enoic acid |

Other Butynoic and Butenoic Acid Isomers in Organic Synthesis

Besides the aforementioned compounds, other isomers of butynoic and butenoic acid serve as versatile building blocks in organic synthesis.

Butynoic Acid Isomers:

2-Butynoic Acid (Tetrolic Acid): This internal alkyne is a valuable synthon. It is used in the synthesis of various heterocyclic compounds, such as flavones and chromones, through cycloacylation reactions with phenols chemicalbook.com. It also participates in cyclization reactions to form γ-butyrolactones chemicalbook.comsigmaaldrich.com. Furthermore, it is employed in the synthesis of Z-trisubstituted olefins chemicalbook.comsigmaaldrich.com.

3-Butynoic Acid: As a terminal alkyne, 3-butynoic acid exhibits reactivity characteristic of this functional group, such as deprotonation to form an acetylide. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals chemimpex.com. Its ability to undergo nucleophilic additions and cycloadditions makes it useful for constructing more complex molecules chemimpex.com. For example, it is used in the synthesis of functionalized γ-butyrolactones and tetrahydrofurans via Conia-ene cyclizations and in the preparation of allenoates for [2+2] cycloadditions sigmaaldrich.com.

Butenoic Acid Isomers:

There are three structural isomers of butenoic acid: crotonic acid, isocrotonic acid, and 3-butenoic acid wikipedia.org.

Crotonic Acid (trans-2-Butenoic Acid): This is the most stable isomer. It is used in the production of copolymers, notably with vinyl acetate, which have industrial applications chemcess.com. Its double bond can undergo various addition reactions. For instance, catalytic hydrogenation yields butanoic acid, while halogenation gives 2,3-dihalobutyric acids chemcess.com. It can also be converted to 3-halobutyric acids via the addition of hydrogen halides chemcess.com.

Isocrotonic Acid (cis-2-Butenoic Acid): This isomer is less stable than crotonic acid and will isomerize to the trans form upon heating wikipedia.org. It can be prepared via the Favorskii rearrangement of 1,3-dibromo-2-butanone (B1660675) wikipedia.org. Its applications are less common than those of crotonic acid, but it can be used in syntheses where the cis-geometry is required.

3-Butenoic Acid (Vinylacetic Acid): This isomer is notable for its terminal double bond, which makes it suitable for vinyl polymerization to create polymers with pendant carboxylic acid groups google.com. It has been used in the synthesis of polyethylene (B3416737) glycolated coatings and in the preparation of strained nitroso Diels-Alder adducts that can undergo domino ring-opening/cross-metathesis reactions sigmaaldrich.comchemicalbook.com.

Advanced Spectroscopic and Computational Analysis of 2 Methylbut 3 Ynoic Acid

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental to the unambiguous determination of a molecule's structure and connectivity. For a compound such as 2-Methylbut-3-ynoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR and Raman), and X-ray Crystallography would be employed for a thorough structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound (C₅H₆O₂), ¹H and ¹³C NMR spectroscopy would provide critical data on the chemical environment of each proton and carbon atom.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is affected by neighboring atoms and functional groups.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Methine (-CH) | 3.0 - 3.5 | Quartet | 1H |

| Acetylenic (-C≡CH) | 2.0 - 3.0 | Doublet | 1H |

| Methyl (-CH₃) | 1.2 - 1.6 | Doublet | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the proton NMR data by identifying the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 170 - 185 |

| Alkyne (-C ≡CH) | 70 - 90 |

| Alkyne (-C≡C H) | 70 - 80 |

| Methine (-C H) | 30 - 40 |

| Methyl (-C H₃) | 15 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons, respectively, solidifying the structural assignment. For stereochemical analysis, if the compound were chiral, specialized NMR techniques in the presence of chiral resolving agents could be employed.

Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₅H₆O₂.

The fragmentation of the molecular ion (M⁺˙) in an electron ionization (EI) mass spectrum would be expected to occur at the weakest bonds, leading to the formation of stable carbocations and neutral fragments.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z [M-15]⁺.

Loss of the carboxylic acid group (•COOH): This would lead to a fragment at m/z [M-45]⁺.

Decarboxylation (loss of CO₂): This would produce a fragment at m/z [M-44]⁺˙.

Cleavage of the C-C bond adjacent to the alkyne and carboxyl groups.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques invaluable for functional group identification.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | Strong (IR) |

| C≡C-H (Terminal Alkyne) | C-H Stretching | ~3300 | Strong, sharp (IR) |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong (IR) |

| C≡C (Alkyne) | Stretching | 2150 - 2100 | Weak to medium (IR), Strong (Raman) |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium (IR) |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 | Medium (IR) |

The broadness of the O-H stretch in the IR spectrum is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the condensed phase. The C≡C stretching vibration is often weak in the IR spectrum but produces a strong signal in the Raman spectrum, demonstrating the complementary nature of these techniques.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules. This data would offer an unambiguous confirmation of the molecular structure and provide insights into its packing in the crystal lattice. However, no published crystal structure for this specific compound is currently available in open-access crystallographic databases.

Computational Chemistry and Theoretical Investigations

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting and understanding the properties and reactivity of molecules like this compound.

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to model the electronic structure, geometry, and reactivity of this compound. Such calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation.

Furthermore, QM calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For this compound, theoretical investigations could explore its reactivity in various organic transformations, such as addition reactions to the alkyne, or reactions involving the carboxylic acid group. This would provide valuable insights into its chemical behavior and potential synthetic applications.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations would provide valuable insights into its reactivity and kinetic stability. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the molecule's chemical behavior.

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the presence of both a carboxylic acid group and an alkyne moiety would influence these frontier orbitals. The π-system of the carbon-carbon triple bond is expected to contribute significantly to the HOMO, while the LUMO is likely to be associated with the π* orbital of the carbonyl group.

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions. For instance, DFT calculations have been successfully used to study the reactivity of various organic compounds, including those with functionalities similar to this compound.

Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely indicate the carbonyl carbon as a primary site for nucleophilic attack and the oxygen atoms of the carboxyl group as potential sites for electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties and Global Reactivity Descriptors for this compound

| Property | Symbol | Illustrative Value | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -10.5 eV | Energy of the highest energy orbital containing electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Energy of the lowest energy orbital that is empty. |

| HOMO-LUMO Gap | ΔE | 9.3 eV | Difference in energy between the HOMO and LUMO. |

| Electronegativity | χ | 5.85 eV | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness | η | 4.65 eV | A measure of resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | 3.68 eV | A measure of the energy lowering of a molecule when it accepts electrons. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are essential for exploring the conformational landscape and intermolecular interactions of this compound. As a chiral molecule, its three-dimensional structure is critical to its properties and interactions.

Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the chiral center to the carboxylic acid group, and calculating the potential energy of each resulting conformation. This process reveals the global minimum energy conformation and other low-energy conformers that may be present at room temperature. The flexibility of the molecule plays a significant role in its biological activity and physical properties.

Table 2: Illustrative Interaction Energies for a this compound Dimer

| Interaction Energy Component | Illustrative Value (kcal/mol) | Description |

| Electrostatic | -15.0 | Attraction or repulsion between static charge distributions. |

| Exchange | 10.0 | Pauli repulsion due to the overlap of electron clouds. |

| Induction | -4.5 | Polarization of one molecule by the electric field of another. |

| Dispersion | -8.5 | Attraction between instantaneous fluctuating dipoles. |

| Total Interaction Energy | -18.0 | The sum of all contributing energy components. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from SAPT calculations on a carboxylic acid dimer.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on DFT, allow for the accurate prediction of various spectroscopic properties of this compound, which are invaluable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as 1H and 13C. researchgate.net These calculations involve determining the magnetic shielding tensor for each nucleus in the molecule. By referencing these calculated shielding values to a standard compound (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. researchgate.net This is particularly useful for assigning peaks in experimental spectra and for understanding how the electronic environment of each nucleus is affected by the molecular structure. For this compound, calculations would help in distinguishing the signals of the diastereotopic protons and in confirming the stereochemistry of the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of this compound can be computed to generate theoretical Infrared (IR) and Raman spectra. cardiff.ac.uk This is achieved by calculating the second derivatives of the energy with respect to the atomic positions to obtain the harmonic vibrational modes. cardiff.ac.uk The characteristic stretching frequencies of the O-H and C=O bonds in the carboxylic acid group, as well as the C≡C triple bond, would be key features in the predicted spectra. Comparing the calculated spectra with experimental data can confirm the molecular structure and identify specific vibrational modes. The Raman spectrum of the alkyne group is often strong and can be a sensitive probe of the molecular environment. nih.govnih.gov

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) | Predicted Intensity (IR) | Predicted Intensity (Raman) |

| O-H stretch | Carboxylic Acid | 3550 | Strong | Weak |

| C-H stretch (alkyne) | Alkyne | 3300 | Medium | Medium |

| C=O stretch | Carboxylic Acid | 1750 | Very Strong | Medium |

| C≡C stretch | Alkyne | 2150 | Weak | Strong |

| C-O stretch | Carboxylic Acid | 1250 | Strong | Weak |

Note: These are representative values. Actual calculated frequencies would be scaled by an appropriate factor to improve agreement with experimental data.

Computational Analysis of Acid-Base Properties and Proton Transfer

Computational methods are highly effective for studying the acid-base properties of molecules like this compound and the dynamics of proton transfer.

The acid dissociation constant (pKa) is a fundamental property of a carboxylic acid. Computational approaches can predict pKa values with reasonable accuracy. ntu.edu.iq This is typically done by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM). The accuracy of the predicted pKa depends on the level of theory and the thermodynamic cycle used. researchgate.net For this compound, these calculations would quantify the influence of the methyl and alkyne substituents on the acidity of the carboxyl group.

Proton transfer is a key process in many chemical and biological systems. For carboxylic acids, proton transfer often occurs within hydrogen-bonded dimers. frontiersin.org Computational simulations, such as ab initio molecular dynamics (AIMD), can be used to study the mechanism and dynamics of this double proton transfer. nih.gov These simulations can reveal whether the proton transfer is a concerted (simultaneous) or stepwise process and can determine the energy barrier for the reaction. acs.org The insights gained from such studies are crucial for understanding the behavior of this compound in condensed phases and its potential role in proton-coupled processes.

Table 4: Illustrative Calculated Parameters for Acidity and Proton Transfer of this compound

| Parameter | Illustrative Value | Description |

| Gas-Phase Acidity | 335 kcal/mol | The enthalpy change for the deprotonation reaction in the gas phase. |

| Aqueous pKa | 4.2 | The negative logarithm of the acid dissociation constant in water. |

| Proton Affinity of Conjugate Base | -342 kcal/mol | The negative of the enthalpy change for the protonation of the carboxylate. |

| Proton Transfer Barrier (in dimer) | 8.5 kcal/mol | The activation energy for the concerted double proton transfer within the dimer. |

Note: These values are illustrative and based on known data for similar carboxylic acids. Accurate values would require specific high-level computational studies.

Applications of 2 Methylbut 3 Ynoic Acid As a Core Building Block in Complex Chemical Synthesis

Role in Natural Product Total Synthesis

The total synthesis of natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. While the direct application of 2-methylbut-3-ynoic acid in this field is not extensively documented, its structural motifs are relevant to the biosynthesis and synthesis of important classes of natural products like terpenes and alkaloids.

Precursor for Terpenes and Terpenoids and Related Bioactive Compounds

Terpenes and terpenoids are a large and diverse class of naturally occurring organic compounds derived from the five-carbon isoprene (B109036) unit. nih.gov Their biosynthesis typically proceeds through the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways, which produce the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). scispace.com

While this compound is not a direct natural precursor in these pathways, its C5 branched-chain structure is analogous to the fundamental isoprene unit. In synthetic chemistry, complex terpenoid structures are often assembled through the strategic coupling of smaller, chiral building blocks. escholarship.org Although direct evidence for the use of this compound as a starting material in terpene total synthesis is not prominent in current literature, its potential as a synthetic equivalent for introducing a chiral C5 unit remains an area for exploration. Radical cascade processes, for example, have been employed to rapidly assemble complex terpene frameworks from highly functionalized precursors. rsc.orgnih.gov

Synthesis of Alkaloids and Other Complex Natural Structures

Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The biosynthesis of alkaloids often originates from amino acids such as ornithine, lysine, and tryptophan. Synthetic strategies for alkaloids frequently involve the construction of complex heterocyclic ring systems.

Currently, there is limited published research detailing the specific application of this compound as a key building block in the total synthesis of alkaloids. The construction of these complex molecules often relies on established methodologies for forming quaternary carbon centers and intricate ring systems, with numerous syntheses of Sceletium and Myrioneuron alkaloids serving as prominent examples. nih.govresearchgate.net

Contributions to Pharmaceutical and Agrochemical Intermediates

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is substantial, as the stereochemistry of a molecule often dictates its biological activity. Chiral building blocks are therefore essential for the efficient and stereoselective synthesis of active ingredients. nih.govresearchgate.net

Building Block for Chiral Pharmaceutical Compounds

This compound is a valuable precursor for the synthesis of chiral pharmaceutical intermediates. A notable example is its potential role in the synthesis of (R)-2-Methylbut-3-enoic acid, a critical intermediate for the novel anticoagulant, Milvexian. The (R)-configuration at the chiral center of this intermediate is crucial for the stereospecific synthesis of the final Factor XIa inhibitor, ensuring targeted therapeutic effects.

The conversion of an alkyne (like in this compound) to the corresponding alkene (as in (R)-2-Methylbut-3-enoic acid) can be achieved through stereoselective reduction methods, a common strategy in organic synthesis. This positions this compound as a key starting material for accessing this important pharmaceutical building block. The molecular properties of these chiral intermediates provide the necessary framework for complex organic syntheses in drug discovery.

| Chiral Building Block | Potential Pharmaceutical Application | Key Structural Feature |

|---|---|---|

| (R)-2-Methylbut-3-enoic acid | Intermediate in the synthesis of Milvexian | 'R' configuration at the chiral center |

Synthetic Applications in Agrochemical Development

Chiral compounds also play a significant role in modern agrochemicals, leading to products with higher efficacy and improved environmental profiles. While the direct application of this compound in agrochemical synthesis is not widely reported, related isomers have shown utility in this sector. For instance, 3-methylbut-2-enoic acid is a known precursor for the synthesis of pyrethroid-class pesticides. This suggests that the C5 branched-chain acid scaffold, which this compound possesses, is relevant to the development of new agricultural chemicals. Further research could establish this compound as a valuable intermediate for novel agrochemical agents.

Applications in Materials Science and Supramolecular Chemistry